molecular formula C27H27N3O4 B11120690 N-(3,4-dimethylphenyl)-2-{1-[(4-ethoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

N-(3,4-dimethylphenyl)-2-{1-[(4-ethoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

Cat. No.: B11120690
M. Wt: 457.5 g/mol
InChI Key: MAXNEJMHUWWNRY-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-{1-[(4-ethoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoxaline core, a dimethylphenyl group, and an ethoxyphenyl carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-{1-[(4-ethoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoxaline core, followed by the introduction of the dimethylphenyl and ethoxyphenyl carbonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-{1-[(4-ethoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents.

    Substitution: Replacement of functional groups with other substituents under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-{1-[(4-ethoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{1-[(4-ethoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The quinoxaline core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethylphenyl)-2-{1-[(4-ethoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide stands out due to its unique combination of functional groups and structural features. This uniqueness may contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H27N3O4

Molecular Weight

457.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[1-(4-ethoxybenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide

InChI

InChI=1S/C27H27N3O4/c1-4-34-21-13-10-19(11-14-21)27(33)30-23-8-6-5-7-22(23)29-26(32)24(30)16-25(31)28-20-12-9-17(2)18(3)15-20/h5-15,24H,4,16H2,1-3H3,(H,28,31)(H,29,32)

InChI Key

MAXNEJMHUWWNRY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2C(C(=O)NC3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4)C)C

Origin of Product

United States

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